BTPM finds extensive use in bioconjugation reactions for attaching biomolecules like antibodies, peptides, and proteins to other molecules like drugs, nanoparticles, or surfaces. This technique allows researchers to create targeted drug delivery systems, probes for biological imaging, and functionalized biomaterials []. The maleimide group in BTPM reacts selectively with thiol groups (sulfhydryl groups) present in cysteine residues of proteins, forming stable thioether linkages [].
BTPM can be employed to modify surfaces like glass, gold, or polymers to introduce reactive maleimide groups. These modified surfaces can then be used to immobilize thiol-containing biomolecules, enabling the creation of biosensors, cell culture platforms, and microfluidic devices for biological studies [].
BTPM plays a role in drug discovery and development by facilitating the creation of antibody-drug conjugates (ADCs). ADCs are targeted therapies where a potent drug molecule is linked to an antibody that specifically recognizes cancer cells. BTPM can be used as a linker or spacer molecule to connect the antibody and the drug, influencing the efficacy and pharmacokinetics of the ADC [].
BTPM is useful for labeling proteins with a maleimide group, allowing for their detection, purification, and analysis. The maleimide tag can be used in conjunction with various techniques like fluorescence microscopy, mass spectrometry, and protein-protein interaction studies [].
BTPM can be incorporated into the design of biomaterials to introduce functionalities like cell adhesion, controlled drug release, and biocompatibility. The maleimide group can be used to attach specific biomolecules to the biomaterial surface, tailoring its properties for various biomedical applications [].